molecular formula C12H26N2 B11899217 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine

Cat. No.: B11899217
M. Wt: 198.35 g/mol
InChI Key: KPINEYCCNGEYIN-UHFFFAOYSA-N
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Description

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of amines It is characterized by a pyrrolidine ring substituted with a methyl group and an amine group attached to a 5-methylhexan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Alkylation: The pyrrolidine ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Attachment of the 5-methylhexan-2-yl Chain: The final step involves the attachment of the 5-methylhexan-2-yl chain to the nitrogen atom of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into binding sites of target proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-3-amine: Similar structure but with a pyrazole ring instead of a pyrrolidine ring.

    1-benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: Contains a pyrrolidine ring with different substituents.

Uniqueness

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

1-methyl-N-(5-methylhexan-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H26N2/c1-10(2)5-6-11(3)13-12-7-8-14(4)9-12/h10-13H,5-9H2,1-4H3

InChI Key

KPINEYCCNGEYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1CCN(C1)C

Origin of Product

United States

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